molecular formula C8H13ClN2O B14055756 (R)-1-(5-Methoxypyridin-3-yl)ethanamine hydrochloride

(R)-1-(5-Methoxypyridin-3-yl)ethanamine hydrochloride

Cat. No.: B14055756
M. Wt: 188.65 g/mol
InChI Key: NAHAHFUDRQBJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Methoxypyridin-3-yl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxypyridine, which is commercially available or can be synthesized through known methods.

    Formation of Ethanamine Group: The ethanamine group is introduced through a series of reactions, including alkylation and reduction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(5-Methoxypyridin-3-yl)ethanamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Methoxypyridin-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can yield 5-methoxypyridine-3-carboxylic acid.

    Reduction: Can yield 1-(5-methoxypyridin-3-yl)ethanamine.

    Substitution: Can yield various substituted pyridine derivatives.

Scientific Research Applications

®-1-(5-Methoxypyridin-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(5-Methoxypyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: It may bind to certain receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as neurotransmitter release or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)ethanamine: Similar structure but with a phenyl ring instead of a pyridine ring.

    1-(5-Methoxypyridin-2-yl)ethanamine: Similar structure but with the methoxy group at a different position on the pyridine ring.

Uniqueness

®-1-(5-Methoxypyridin-3-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

1-(5-methoxypyridin-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-6(9)7-3-8(11-2)5-10-4-7;/h3-6H,9H2,1-2H3;1H

InChI Key

NAHAHFUDRQBJBY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CN=C1)OC)N.Cl

Origin of Product

United States

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